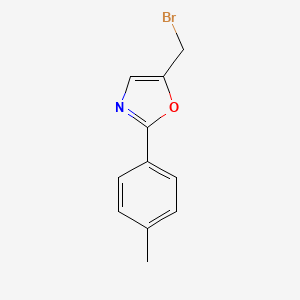

5-(Bromomethyl)-2-(p-tolyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUVHVSQMHBZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(O2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Bromomethyl 2 P Tolyl Oxazole

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromine atom in the 5-bromomethyl group is an excellent leaving group, making this position highly susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for numerous derivatization strategies.

The reaction of 5-(bromomethyl)-2-(p-tolyl)oxazole with various primary and secondary amines leads to the corresponding 5-(aminomethyl) derivatives. This amination reaction is a straightforward and efficient method for introducing nitrogen-containing functional groups. For instance, multicomponent reactions involving 2-(bromomethyl)oxazoles, thiosemicarbazide, and a carbonyl compound can produce oxazole-derived isothiosemicarbazones, which can then undergo further transformation. researchgate.net This highlights the utility of the bromomethyl group in constructing more complex heterocyclic systems through amination and subsequent cyclization reactions.

A general scheme for the amination of 5-(bromomethyl)-2-(p-tolyl)oxazole is presented below:

Reactants : 5-(Bromomethyl)-2-(p-tolyl)oxazole, Primary or Secondary Amine (R¹R²NH)

Product : N-((2-(p-tolyl)oxazol-5-yl)methyl)amine derivative

Byproduct : Hydrobromic acid (HBr), typically neutralized by an added base.

| Amine Nucleophile | Resulting Product Class |

| Primary Amines (RNH₂) | Secondary Amines |

| Secondary Amines (R₂NH) | Tertiary Amines |

| Ammonia (NH₃) | Primary Amines |

| Hydrazines (RNHNH₂) | Hydrazinylmethyl derivatives |

This table illustrates the types of amine products that can be generated from the reaction of 5-(bromomethyl)-2-(p-tolyl)oxazole with different classes of amine nucleophiles.

The electrophilic carbon of the bromomethyl group can also be attacked by carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. This is a key strategy for extending the carbon skeleton of the molecule. Typical nucleophiles for this purpose include organometallic reagents, enolates, and cyanide ions. Such reactions are fundamental in synthesizing analogs with modified side chains, which can be crucial for tuning the molecule's properties.

The versatility of the bromomethyl group extends beyond amination and alkylation. A wide variety of functional groups can be introduced at the C5-methyl position through nucleophilic substitution with different heteroatom nucleophiles. numberanalytics.comsemanticscholar.org This allows for the synthesis of a broad library of compounds from a single precursor. researchgate.net

The following table summarizes some of the possible transformations:

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-CH₂OR) |

| Thiolate | Sodium Thiophenolate (NaSPh) | Thioether (-CH₂SR) |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester (-CH₂OCOR) |

| Azide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |

This interactive data table showcases the diverse functional groups that can be introduced by reacting 5-(bromomethyl)-2-(p-tolyl)oxazole with various nucleophiles.

Reactions Involving the Oxazole (B20620) Ring System

While the bromomethyl group is a primary site of reaction, the oxazole ring itself can also be functionalized, offering further avenues for structural modification.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to oxazole systems. researchgate.netresearchgate.netnih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly noteworthy. While the starting compound has a bromomethyl group, related halo-oxazoles are frequently used in these couplings. For instance, a bromo- or iodo-substituted oxazole ring can be coupled with various boronic acids to introduce new aryl or vinyl substituents. tandfonline.com Research has demonstrated the synthesis of 2,4,5-trisubstituted oxazoles using one-pot Suzuki-Miyaura coupling reactions. semanticscholar.orgtandfonline.com This methodology allows for the construction of complex bi- and poly-oxazole structures. researchgate.net

The aromatic oxazole ring has a distinct pattern of reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution : The oxazole ring is relatively electron-deficient, making electrophilic aromatic substitution challenging unless activating, electron-donating groups are present on the ring. pharmaguideline.com When such reactions do occur, substitution is generally directed to the C5 position. wikipedia.org However, in the case of 5-(bromomethyl)-2-(p-tolyl)oxazole, the C5 position is already substituted. The reactivity at other positions, such as C4, is generally low. pharmaguideline.com

Nucleophilic Substitution and Metallation : Nucleophilic attack on the oxazole ring typically occurs at the C2 position, which is the most electron-deficient carbon atom. pharmaguideline.com If a suitable leaving group were present at C2, it could be displaced by a nucleophile. wikipedia.org Furthermore, the hydrogen at the C2 position of an oxazole ring is the most acidic, and deprotonation with a strong base (metallation) can generate a nucleophilic organometallic species. pharmaguideline.comwikipedia.org This lithiated or otherwise metallated oxazole can then react with various electrophiles, allowing for functionalization at the C2 position. researchgate.net

Ring-Opening and Recyclization Phenomena

While direct ring-opening and recyclization pathways starting from 5-(bromomethyl)-2-(p-tolyl)oxazole are not extensively documented in dedicated studies, the transformation of the oxazole ring into other heterocyclic systems is a known phenomenon in oxazole chemistry, particularly for derivatives bearing a nucleophilic substituent at the C5 position.

A plausible route for the ring transformation of 5-(bromomethyl)-2-(p-tolyl)oxazole involves its initial conversion to a more reactive intermediate, such as a 5-(aminomethyl) or 5-(hydrazinylmethyl) derivative. The resulting nucleophilic side chain can then participate in intramolecular reactions leading to ring-opening of the oxazole core and subsequent recyclization to form new heterocyclic systems.

For instance, 5-amino-1,3-oxazoles are known to undergo recyclization in both nucleophilic and electrophilic media. nih.gov The chemical behavior of these compounds is attributed to the presence of "hidden" amide fragments within the oxazole ring, making the C2 and C5 positions susceptible to nucleophilic attack. nih.gov Following this analogy, if the bromomethyl group of 5-(bromomethyl)-2-(p-tolyl)oxazole were converted to an aminomethyl group, subsequent reactions could lead to various new heterocycles. For example, treatment with hydrazines could potentially lead to the formation of pyrazole (B372694) derivatives, while reactions with other nucleophiles might yield imidazoles or other nitrogen-containing heterocycles. acs.org

Another potential, though less direct, pathway could involve the transformation of the bromomethyl group into a different functional group that could then trigger a ring-opening event. For example, conversion to a hydroxylmethyl group followed by oxidation could yield an aldehyde, which might then be susceptible to intramolecular reactions leading to ring transformations.

Mechanistic Elucidation of Key Transformations

The mechanistic aspects of the reactions of 5-(bromomethyl)-2-(p-tolyl)oxazole are primarily governed by the nature of the electrophilic carbon of the bromomethyl group and the stability of the resulting intermediates.

Investigations of Reaction Intermediates

The primary mode of reactivity for 5-(bromomethyl)-2-(p-tolyl)oxazole is nucleophilic substitution at the bromomethyl carbon. These reactions are believed to proceed through a transition state characteristic of an SN2 mechanism. The approach of a nucleophile to the electrophilic methylene (B1212753) carbon occurs concurrently with the departure of the bromide leaving group.

While direct spectroscopic or trapping evidence for reaction intermediates of 5-(bromomethyl)-2-(p-tolyl)oxazole itself is scarce in the literature, the general mechanism for nucleophilic substitution on similar benzylic-like halides is well-established. The stability of the oxazole ring likely influences the stability of the transition state.

In the context of potential ring-opening reactions, if the oxazole ring itself were to be cleaved, diradical intermediates could be involved. Studies on the ring-opening of the parent oxazole molecule have suggested the formation of such diradical species upon cleavage of the C-O bond. However, these conditions are typically harsh and may not be relevant for the typical transformations of the bromomethyl group.

The isolation or trapping of intermediates in chemical reactions can be achieved by stopping the reaction after a short period or by using very mild conditions. youtube.com Another method involves the use of trapping agents that react specifically with the intermediate to form a stable, characterizable product. youtube.com While these techniques are standard in mechanistic chemistry, their specific application to the reactions of 5-(bromomethyl)-2-(p-tolyl)oxazole has not been detailed in available research.

Stereochemical Aspects of Reactivity

The stereochemical outcomes of reactions involving 5-(bromomethyl)-2-(p-tolyl)oxazole are of interest, particularly if the methylene carbon becomes a stereocenter during a transformation.

Given that the primary reactions at the bromomethyl group are nucleophilic substitutions, an SN2 mechanism would be expected to proceed with inversion of configuration if a chiral center were present. However, since the starting material is achiral at this position, the direct stereochemical consequences are not immediately apparent unless a chiral nucleophile or a chiral auxiliary is employed.

The synthesis of chiral oxazole derivatives is an area of active research. While there are no specific reports detailing the stereoselective reactions of 5-(bromomethyl)-2-(p-tolyl)oxazole to generate chiral products, the general strategies for achieving stereoselectivity in similar systems could be applicable. These might include the use of chiral catalysts, chiral resolving agents, or starting from a chiral precursor. The development of stereoselective methods would be valuable for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis and Materials Science Research

Contributions to the Development of Novel Catalytic Systems (e.g., as ligands or scaffolds)

Oxazole-containing compounds have been explored as ligands for various metal-catalyzed reactions due to the coordinating ability of the nitrogen and oxygen atoms of the oxazole (B20620) ring. The tolyl group in 5-(Bromomethyl)-2-(p-tolyl)oxazole could be further functionalized to introduce additional coordinating groups, potentially leading to the formation of novel multidentate ligands.

However, a review of the current literature reveals no studies on the application of 5-(Bromomethyl)-2-(p-tolyl)oxazole or its derivatives as ligands or scaffolds in catalytic systems. The development of oxazoline-based ligands is a more established field, but this does not extend to the specific oxazole .

Integration into Advanced Material Science Studies (e.g., functional organic materials)

Oxazole-containing polymers and small molecules have been investigated for their potential applications in materials science, including as organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional organic materials. The conjugated system of the 2-(p-tolyl)oxazole (B1281263) core suggests that it could possess interesting photophysical properties.

Despite the potential for 5-(Bromomethyl)-2-(p-tolyl)oxazole to be incorporated into larger conjugated systems or polymers via its reactive bromomethyl handle, there are currently no published studies detailing its use in the synthesis or investigation of functional organic materials. Research in this area tends to focus on other classes of oxazole derivatives with different substitution patterns.

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules, including 5-(Bromomethyl)-2-(p-tolyl)oxazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of 5-(Bromomethyl)-2-(p-tolyl)oxazole, distinct signals corresponding to the protons of the p-tolyl group, the oxazole (B20620) ring, and the bromomethyl group are expected. The aromatic protons of the p-tolyl group typically appear as two doublets in the downfield region (around 7.0-8.0 ppm). The singlet for the methyl protons of the tolyl group would be observed in the upfield region (around 2.4 ppm). The proton on the oxazole ring would likely appear as a singlet, and the two protons of the bromomethyl group would also present as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbon atoms of the oxazole ring, the p-tolyl group, and the bromomethyl substituent. The carbon atoms of the oxazole ring are expected to resonate at specific chemical shifts that are characteristic of this heterocyclic system.

Table 1: Expected ¹H NMR Data for 5-(Bromomethyl)-2-(p-tolyl)oxazole

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (p-tolyl) | ~7.2 - 7.9 | d, d |

| Oxazole-H | ~7.0 - 7.5 | s |

| CH₂Br | ~4.5 - 5.0 | s |

| CH₃ (p-tolyl) | ~2.4 | s |

Table 2: Expected ¹³C NMR Data for 5-(Bromomethyl)-2-(p-tolyl)oxazole

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Oxazole) | ~160 - 165 |

| C-O (Oxazole) | ~150 - 155 |

| C-Br | ~30 - 35 |

| Aromatic (p-tolyl) | ~120 - 145 |

| CH₃ (p-tolyl) | ~20 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 5-(Bromomethyl)-2-(p-tolyl)oxazole, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₁H₁₀BrNO. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The expected fragmentation pathways would involve the loss of the bromine atom, the bromomethyl group, or cleavage of the oxazole ring, providing further evidence for the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of 5-(Bromomethyl)-2-(p-tolyl)oxazole, characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring would be expected in the region of 1650-1550 cm⁻¹ and 1100-1000 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic and methyl groups would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum, typically around 600-500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 5-(Bromomethyl)-2-(p-tolyl)oxazole is expected to show absorption maxima corresponding to the π-π* transitions of the conjugated system formed by the oxazole ring and the p-tolyl group.

X-ray Crystallography for Solid-State Structural Determination

Although a crystal structure for 5-(Bromomethyl)-2-(p-tolyl)oxazole itself has not been reported in the searched literature, the X-ray crystallographic analysis of the related compound, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, revealed a monoclinic crystal system with a P2₁/c space group. mdpi.com This analysis provided detailed information about the torsional angles between the different ring systems, indicating a slightly twisted conformation. mdpi.com It is expected that 5-(Bromomethyl)-2-(p-tolyl)oxazole would also adopt a relatively planar conformation, with some degree of torsion between the oxazole and p-tolyl rings.

Computational and Theoretical Chemistry Studies of 5 Bromomethyl 2 P Tolyl Oxazole and Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and spectroscopic properties of oxazole (B20620) derivatives. For 5-(Bromomethyl)-2-(p-tolyl)oxazole, DFT calculations can be employed to determine key electronic parameters.

Researchers have utilized DFT to investigate the photophysical properties of various oxazole derivatives. For instance, studies on compounds like 5-(furan-2-yl)-4-tosyloxazole and 5-(2-bromothiazol-4-yl)-4-tosyloxazoles have combined experimental techniques with theoretical calculations to understand their absorption and fluorescence spectra. researchgate.net These studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the electronic transition types, such as π→π* transitions. researchgate.net

For 5-(Bromomethyl)-2-(p-tolyl)oxazole, similar calculations would provide the optimized molecular geometry, Mulliken atomic charges, and molecular electrostatic potential (MEP) maps. These results would highlight the distribution of electron density within the molecule, identifying electron-rich and electron-deficient regions, which are crucial for predicting reactivity.

Table 1: Calculated Electronic Properties of Representative Oxazole Analogues

| Compound/Analogue | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 5-phenyl-4-tosyloxazole | DFT/B3LYP | -6.58 | -1.23 | 5.35 | 4.87 |

| 5-(furan-2-yl)-4-tosyloxazole | DFT/B3LYP | -6.45 | -1.54 | 4.91 | 5.12 |

| 5-(2-bromothiazol-4-yl)-4-tosyloxazole | DFT/B3LYP | -6.78 | -2.01 | 4.77 | 3.98 |

Note: The data in this table is representative of typical values for oxazole derivatives as found in the literature and is intended for illustrative purposes.

Molecular Dynamics (MD) Simulations and Docking Studies for Intermolecular Interactions (excluding biological activity details)

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques to study the non-covalent interactions between a molecule and its environment or other molecules. While no specific MD or docking studies on 5-(Bromomethyl)-2-(p-tolyl)oxazole were identified, the principles can be understood from studies on analogous structures.

For example, the X-ray crystallographic analysis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, a structurally related compound, reveals key intermolecular interactions that stabilize the crystal packing. mdpi.com These include π–π stacking interactions (at a distance of 3.4 Å) between the oxazoline (B21484) ring and the tolyl group, C-H···N interactions (2.5 Å), and C-H···Br interactions (3.0 Å). mdpi.com

MD simulations could be initiated using such crystallographic data to model the dynamic behavior of these interactions in a simulated environment (e.g., in a solvent or a lipid bilayer). These simulations would provide insights into the stability of dimers or larger aggregates and the conformational flexibility of the molecule. Docking studies, in a non-biological context, could be used to predict the preferred binding orientation of 5-(Bromomethyl)-2-(p-tolyl)oxazole onto the surface of a material or within a host molecule, governed by the same intermolecular forces.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a critical tool for elucidating complex reaction mechanisms, identifying transition states, and calculating activation energies. For a molecule like 5-(Bromomethyl)-2-(p-tolyl)oxazole, the bromomethyl group is a key reactive site, susceptible to nucleophilic substitution.

Studies on similar heterocyclic systems demonstrate the power of this approach. For example, quantum chemical calculations (using the B3LYP/6-311+G(d,p) level of theory) were used to investigate the reaction pathway of 2-bromomethyl-1,3-thiaselenole with a nucleophile. nih.gov These calculations revealed a stepwise mechanism involving the formation of a seleniranium intermediate, followed by either ring opening or rearrangement with ring contraction. nih.gov The computational results were in excellent agreement with experimental data, allowing for the development of regioselective synthetic methods. nih.gov

Similarly, computational modeling of the reaction of 5-(Bromomethyl)-2-(p-tolyl)oxazole with a nucleophile would likely proceed through the following steps:

Formation of an initial reactant complex.

Identification of the transition state for the nucleophilic attack on the methylene (B1212753) carbon and displacement of the bromide ion.

Calculation of the activation energy barrier.

Characterization of the resulting product.

This approach could also be used to compare the reactivity of the bromomethyl group with other potential reactive sites on the molecule.

Structure-Reactivity and Structure-Property Relationship Investigations

Investigating structure-reactivity and structure-property relationships (SRR/SPR) allows for the rational design of new molecules with tailored characteristics. For 5-(Bromomethyl)-2-(p-tolyl)oxazole, this involves understanding how modifications to its structure would influence its chemical reactivity and physical properties.

For the oxazole series, a systematic computational study could be designed by introducing different substituents on the p-tolyl ring (e.g., electron-donating groups like -OCH₃ or electron-withdrawing groups like -NO₂) or by replacing the bromine atom with other halogens.

Table 2: Hypothetical Structure-Reactivity Descriptors for Analogues of 5-(Bromomethyl)-2-(p-tolyl)oxazole

| Substituent (at para-position of tolyl ring) | Calculated Mulliken Charge on Methylene Carbon | Calculated LUMO Energy (eV) | Predicted Relative Reactivity towards Nucleophiles |

|---|---|---|---|

| -OCH₃ (Electron-donating) | +0.15 | -1.15 | Lower |

| -H (Unsubstituted) | +0.18 | -1.23 | Baseline |

| -NO₂ (Electron-withdrawing) | +0.22 | -1.85 | Higher |

Note: This table presents hypothetical data based on established principles of electronic effects to illustrate how SRR would be computationally investigated.

By calculating descriptors such as atomic charges, orbital energies, and reaction barriers for a series of analogues, a quantitative structure-reactivity relationship (QSRR) could be developed. This would provide a predictive model for the reactivity of new, unsynthesized derivatives.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Pathways

The chemical industry's increasing focus on green chemistry is driving research away from traditional synthetic methods that often involve hazardous reagents and generate significant waste. ijpsonline.com Future efforts in synthesizing 5-(Bromomethyl)-2-(p-tolyl)oxazole will likely concentrate on developing pathways that are both environmentally benign and highly efficient in their use of atoms.

Key Research Thrusts:

Alternative Synthetic Strategies: Classic oxazole (B20620) syntheses like the Robinson-Gabriel and Fischer methods often require harsh dehydrating agents. ijpsonline.com Newer approaches, such as the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), or direct synthesis from carboxylic acids, offer milder conditions and broader substrate scope. nih.govnih.gov Adapting these methods for the large-scale production of 5-(Bromomethyl)-2-(p-tolyl)oxazole could improve sustainability.

Green Solvents and Catalysts: Research into using ionic liquids and developing recyclable catalysts for oxazole synthesis is ongoing. ijpsonline.com These methods aim to reduce the reliance on volatile organic solvents and expensive or toxic catalysts. For instance, ZnO nanoparticles have been used as a sustainable catalyst for preparing related benzoxazole (B165842) derivatives. mdpi.com

Atom Economy: The concept of atom economy, which prioritizes the incorporation of all starting material atoms into the final product, is central to sustainable synthesis. Future synthetic routes will be designed to minimize byproduct formation. An example in a related field is the atom-economic isomerization of 5-(2H-azirin-2-yl)oxazoles to create more complex heterocyclic systems, showcasing how rearrangements can be used to build molecular complexity efficiently. nih.gov

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthesis Methods for Oxazoles

| Feature | Conventional Methods (e.g., Robinson-Gabriel) | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often require harsh dehydrating agents (e.g., H2SO4, POCl3) ijpsonline.com | Utilizes milder reagents, recyclable catalysts (e.g., ZnO NPs), or direct coupling from acids nih.govmdpi.com |

| Solvents | Typically rely on volatile organic compounds (VOCs) | Employs green solvents like ionic liquids or water; sometimes solvent-free (mechanochemistry) ijpsonline.commdpi.com |

| Energy Input | Often requires high temperatures and prolonged heating | Can utilize alternative energy sources like microwaves or ultrasound for rapid, efficient heating ijpsonline.commdpi.com |

| Atom Economy | Can be low due to the use of stoichiometric dehydrating agents | Generally higher, with methods designed to minimize waste and byproducts nih.gov |

Exploration of Undiscovered Reactivity Profiles and Transformation Types

The structure of 5-(Bromomethyl)-2-(p-tolyl)oxazole, featuring a reactive bromomethyl group and a stable aromatic oxazole core, presents numerous possibilities for novel chemical transformations. While the bromomethyl group is a classic electrophilic handle for nucleophilic substitution, its interplay with the oxazole ring could lead to undiscovered reactivity.

Potential Areas of Exploration:

Functionalization of the Bromomethyl Group: Beyond simple substitution, the bromomethyl group can be a precursor for generating radicals, organometallic reagents, or ylides, enabling a wider range of carbon-carbon and carbon-heteroatom bond formations.

C-H Functionalization of the Oxazole Ring: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. Exploring palladium-catalyzed or other transition-metal-catalyzed C-H activation at the 4-position of the oxazole ring could provide a direct route to tri-substituted oxazoles without pre-functionalization. researchgate.net

Ring Transformation Reactions: Oxazole rings can participate in cycloaddition reactions or be induced to undergo ring-opening and rearrangement to form other heterocyclic systems. nih.gov Investigating these transformations for 5-(Bromomethyl)-2-(p-tolyl)oxazole could yield novel molecular scaffolds with unique properties. For instance, gold-catalyzed cyclization reactions have been used to form functionalized oxazolines from related starting materials, highlighting the potential of metal catalysis to unlock new reaction pathways. mdpi.com

Table 2: Potential Reactivity Sites and Transformation Types for 5-(Bromomethyl)-2-(p-tolyl)oxazole

| Reactive Site | Potential Transformation Type | Example Application |

|---|---|---|

| Bromomethyl Group (CH2Br) | Nucleophilic Substitution | Synthesis of ethers, esters, amines, and other functionalized derivatives. |

| Grignard Formation | Creation of a nucleophilic carbon center for reaction with electrophiles. | |

| Radical Reactions | Halogen atom transfer radical addition to alkenes or alkynes. | |

| Oxazole Ring (C4-H) | C-H Activation/Functionalization | Direct arylation, alkenylation, or alkynylation to build complexity. researchgate.net |

| Oxazole Ring (π-system) | Cycloaddition Reactions | [4+2] or [3+2] cycloadditions to generate fused or polycyclic systems. |

| Ring-Opening/Rearrangement | Isomerization to other heterocycles under thermal or photochemical conditions. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from batch processing to continuous flow manufacturing is a significant trend in modern chemical synthesis, offering enhanced safety, scalability, and process control. The synthesis of oxazole derivatives, including those with reactive functional groups, is well-suited for this technological shift.

A notable development is the successful synthesis of 2-(bromomethyl)oxazoles using a continuous flow reactor. ijpsonline.com This approach allows for the rapid and safe handling of potentially unstable intermediates and reagents. The integration of micromixers enables precise control over reaction times and temperatures, often leading to higher yields and purity compared to batch methods. ijpsonline.com

Future research will likely focus on developing a fully automated, multi-step flow synthesis of 5-(Bromomethyl)-2-(p-tolyl)oxazole and its derivatives. This would involve integrating online purification and analysis, allowing for high-throughput screening of reaction conditions and the rapid generation of a library of related compounds for biological or materials testing.

Expanding Applications in Interdisciplinary Fields Beyond Current Scope

While 5-(Bromomethyl)-2-(p-tolyl)oxazole is primarily a synthetic intermediate, its structure is a gateway to a vast array of functional molecules. The broader class of oxazole derivatives exhibits a remarkable range of biological activities and material properties. nih.govaip.org

Emerging Application Areas:

Chemical Biology: The bromomethyl group allows for the covalent attachment of the oxazole scaffold to proteins, nucleic acids, or other biomolecules. This could be used to develop chemical probes to study biological processes, activity-based protein profiling agents, or targeted drug delivery systems.

Materials Science: Oxazoles are known to be components of organic light-emitting diodes (OLEDs), fluorescent dyes, and corrosion inhibitors. ijpsonline.com The tolyl group in 5-(Bromomethyl)-2-(p-tolyl)oxazole can enhance π-stacking interactions, which is beneficial for creating ordered materials for organic electronics. The bromomethyl handle provides a site for polymerization or grafting onto surfaces to create functional materials with tailored optical or electronic properties.

Agricultural Science: Many heterocyclic compounds are used as pesticides and herbicides. ijpsonline.com By using the bromomethyl group to append different functionalities, novel derivatives of 5-(Bromomethyl)-2-(p-tolyl)oxazole could be synthesized and screened for potential agrochemical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.